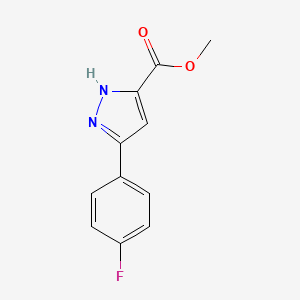

methyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

Description

Methyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a pyrazole-based compound featuring a fluorophenyl substituent at the 3-position and a methyl ester group at the 5-position of the pyrazole ring. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and agrochemical applications . The fluorine atom at the para position of the phenyl ring enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical and agrochemical research.

Properties

IUPAC Name |

methyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-16-11(15)10-6-9(13-14-10)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAHLWMIVWUWKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901223103 | |

| Record name | Methyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192701-91-0 | |

| Record name | Methyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192701-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or their equivalents. One common method includes the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring, followed by esterification to yield the desired methyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or halides.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity, while the pyrazole ring provides a stable scaffold for interaction. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations at the Pyrazole Ring

Ester Group Modifications

Replacing the methyl ester with ethyl esters (e.g., ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate derivatives) alters solubility and metabolic properties. For instance:

- Ethyl 3-(4-fluorophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carboxylate () exhibits a molecular weight of 358.8 g/mol, compared to 250.2 g/mol for the methyl ester analogue.

- Synthetic Yield : Ethyl esters in show yields of 79–85%, suggesting efficient synthetic routes for bulkier ester groups .

Aryl Substituent Variations

- Chlorophenyl vs. Fluorophenyl : Methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate () replaces fluorine with chlorine, increasing molecular weight (306.7 g/mol vs. 250.2 g/mol) and altering electronic properties. Chlorine’s electronegativity may enhance halogen bonding in biological targets .

- Di- vs.

Crystallographic and Conformational Analysis

- Dihedral Angles : In ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (), the pyrazole ring forms dihedral angles of 5.15° (with fluorophenyl) and 77.72° (with chlorophenyl), indicating near-planar and orthogonal orientations, respectively. This contrasts with methyl ester analogues, where steric effects from smaller ester groups may reduce torsional strain .

- Packing Patterns : Mercury CSD () enables comparison of crystal packing. Fluorophenyl-containing pyrazoles often exhibit π-π stacking, while chlorophenyl derivatives may prioritize halogen-halogen interactions .

Comparative Data Tables

Table 1: Physical and Structural Properties of Selected Analogues

Table 2: Spectroscopic Data Comparison

Biological Activity

Methyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The presence of the 4-fluorophenyl group enhances its pharmacological properties.

Synthesis Methodology:

- The compound can be synthesized through various methods including condensation reactions involving 4-fluorobenzaldehyde and methyl hydrazine followed by carboxylation.

- A typical reaction involves heating the reactants in the presence of a suitable catalyst, leading to the formation of the desired pyrazole derivative.

Biological Activities

The biological activities of this compound have been extensively studied, revealing several pharmacological properties:

Anticancer Activity

Research indicates that derivatives of pyrazoles, including this compound, exhibit potent anticancer activities. For instance:

- Cell Line Studies : In vitro studies have shown that this compound has significant antiproliferative effects against various cancer cell lines, including prostate cancer (LNCaP and PC-3) with IC50 values reported at approximately 18 μmol/L for selective inhibition of LNCaP cell growth .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives:

- Mechanism : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX, thereby reducing inflammation in experimental models .

Antimicrobial Properties

This compound also demonstrates antimicrobial activity:

- Inhibition Studies : It has been evaluated against various bacterial strains, showing effective inhibition rates comparable to standard antibiotics .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The compound interacts with specific enzymes or receptors, enhancing binding affinity due to hydrophobic interactions from the fluorinated phenyl group.

- Receptor Modulation : It acts as an antagonist for certain receptor targets, notably in cancer cells where it inhibits androgen receptor signaling pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the pyrazole ring significantly influence biological activity:

- Fluorination Impact : The introduction of fluorine at the para position enhances lipophilicity and binding affinity to target proteins, thus improving efficacy in anticancer assays .

- Substituent Variations : Variations in substituents on the phenyl ring alter the compound's potency against different biological targets. For example, compounds with electron-withdrawing groups generally exhibit higher inhibitory activity .

Case Studies

Several case studies illustrate the effectiveness of this compound:

Q & A

Q. What synthetic methodologies are commonly employed to prepare methyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate?

The synthesis typically involves cyclocondensation reactions. For analogous pyrazole derivatives, ethyl acetoacetate and phenylhydrazine are condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the pyrazole core. Subsequent functionalization with fluorophenyl groups is achieved via Suzuki coupling or direct substitution. Purification often involves column chromatography, and yields range from 70–85% under optimized conditions. Structural confirmation relies on NMR, IR, and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assigns chemical shifts for the pyrazole ring (e.g., protons at δ 6.6–7.8 ppm for aromatic substituents) and ester groups (e.g., methyl ester at δ 3.8–4.2 ppm).

- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for the ester) and N-H stretches (~3200 cm⁻¹ for the pyrazole ring).

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ peaks matching calculated values). These methods are standard for validating purity and structure .

Q. How is X-ray crystallography applied to determine the molecular geometry of this compound?

Single-crystal X-ray diffraction (SC-XRD) using a Bruker SMART APEX CCD diffractometer reveals bond lengths, angles, and dihedral angles between substituents. For example, the pyrazole ring in analogous compounds forms dihedral angles of 5.15° with fluorophenyl groups and 77.72° with chlorophenyl substituents. Data refinement uses SHELXL, achieving R-factors as low as 0.042 .

Advanced Research Questions

Q. How can computational methods like DFT address discrepancies between experimental and theoretical spectral data?

Density Functional Theory (DFT) optimizes the compound’s geometry and calculates vibrational frequencies (IR) and chemical shifts (NMR). For example, deviations in predicted vs. experimental 13C NMR shifts may arise from solvent effects or intermolecular interactions. Hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) improve accuracy. Comparisons with crystallographic data validate computational models .

Q. What strategies resolve contradictions in crystallographic refinement, such as twinning or disorder?

- Twinning Analysis : Use SHELXL’s TWIN command to model twinned crystals.

- Disorder Modeling : Assign partial occupancy to overlapping atoms and refine anisotropic displacement parameters.

- Validation Tools : R-factors, residual electron density maps, and Hirshfeld surface analysis ensure reliability. For instance, a study on a related pyrazole derivative achieved an R-factor of 0.042 using iterative SHELXL refinement .

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

- Chiral Catalysts : Use asymmetric catalysis (e.g., chiral palladium complexes) during coupling steps.

- Chiral Chromatography : HPLC with chiral stationary phases (e.g., amylose-based columns) separates enantiomers.

- SC-XRD : Determines absolute configuration via Flack parameters. Contradictions between HPLC and polarimetry data may arise from solvent-dependent optical rotation, requiring cross-validation .

Q. What role do substituent electronic effects play in modulating the compound’s reactivity or biological activity?

Electron-withdrawing groups (e.g., fluorine) on the phenyl ring stabilize the pyrazole core via resonance and inductive effects, altering nucleophilic/electrophilic sites. Structure-activity relationship (SAR) studies on analogous compounds reveal that fluorophenyl groups enhance metabolic stability in vitro. Hammett constants (σ) or frontier molecular orbital (FMO) analysis quantify these effects .

Methodological Tables

Table 1. Key Crystallographic Parameters for Analogous Pyrazole Derivatives

| Parameter | Value (from ) |

|---|---|

| Space Group | Triclinic, P1 |

| Unit Cell Dimensions | a = 8.267 Å, b = 10.375 Å |

| Dihedral Angle (Pyrazole-PhF) | 5.15° |

| Refinement R-factor | 0.042 |

Table 2. Comparison of Experimental vs. DFT-Predicted NMR Shifts (δ, ppm)

| Atom Position | Experimental () | DFT (B3LYP/6-311++G(d,p)) | Deviation |

|---|---|---|---|

| C=O (ester) | 165.2 | 166.5 | +1.3 |

| Pyrazole C3 | 142.8 | 141.1 | -1.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.